molecular formula C19H16ClF3N2O7 B1664485 methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate CAS No. 104459-82-7

methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate

Cat. No. B1664485
M. Wt: 476.8 g/mol
InChI Key: GAIFAPDHLCPUMF-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKH-7088 is a biochemical.

Scientific Research Applications

Herbicidal Activity

Methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate, also known as AKH-7088, has been explored for its herbicidal activity. Studies conducted by Hayashi et al. (1990) investigated the synthesis and herbicidal activity of this compound, highlighting its effectiveness against broadleaf weeds like velvetleaf, cocklebur, and morningglory in soybeans. They noted no significant difference between the herbicidal effects of its E and Z geometrical isomers on these weeds in postemergent applications. The compound exhibited excellent tolerance in soybeans, making it a promising candidate for agricultural use (Hayashi & Kouji, 1990).

Antibacterial Activity

In another dimension, the compound has been synthesized and evaluated for antibacterial properties. A study by Desai et al. (2001) synthesized several derivatives, including this compound, and assessed their growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. This suggests potential applications of the compound in the field of antimicrobial research (Desai, Dave, Shah, & Vyas, 2001).

Crystal Structure Characterization

The chemical and crystal structure of similar compounds has also been a subject of research. Mao et al. (2015) synthesized and characterized a closely related compound, providing insights into its molecular structure through X-ray crystallography. Such studies are fundamental for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields (Mao, Hu, Wang, Du, & Xu, 2015).

Photophysical Properties

Research by García-López et al. (2014) explored the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are structurally related to methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate. Such studies contribute to our understanding of the electronic and optical properties of these compounds, which could be crucial for their use in applications like organic light emitting diodes (García-López et al., 2014).

Anticonvulsant and Neurotoxic Properties

Additionally, the synthesis and evaluation of similar N-phenyl derivatives of the phthalimide pharmacophore have been conducted to explore their anticonvulsant and neurotoxic properties. This line of research, represented by the work of Vamecq et al. (2000), suggests potential pharmaceutical applications for compounds structurally related to methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate (Vamecq et al., 2000).

properties

CAS RN

104459-82-7

Product Name

methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate

Molecular Formula

C19H16ClF3N2O7

Molecular Weight

476.8 g/mol

IUPAC Name

methyl 2-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate

InChI

InChI=1S/C19H16ClF3N2O7/c1-29-9-15(24-31-10-18(26)30-2)13-8-12(4-5-16(13)25(27)28)32-17-6-3-11(7-14(17)20)19(21,22)23/h3-8H,9-10H2,1-2H3

InChI Key

GAIFAPDHLCPUMF-IWIPYMOSSA-N

Isomeric SMILES

COC/C(=N/OCC(=O)OC)/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

SMILES

COCC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

COCC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Appearance

Solid powder

melting_point

58.0 °C

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AKH-7088;  AKH 7088;  AKH7088

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
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methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate

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